An In-depth Technical Guide to the Chemical and Physical Properties of 4-Nitro-1H-benzimidazole
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. The benzimidazole core, a fusion of benzene and imidazole rings, is a significant pharmacophore in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. The presence of a nitro group on the benzene ring at the 4-position imparts distinct electronic properties to the molecule, influencing its reactivity, physical characteristics, and biological activity. This guide provides a comprehensive overview of the chemical and physical properties of 4-Nitro-1H-benzimidazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Chemical and Physical Properties
The structural and physicochemical properties of 4-Nitro-1H-benzimidazole are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| CAS Number | 10597-52-1 | [2] |
| IUPAC Name | 4-nitro-1H-benzimidazole | [1] |
| Synonyms | 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole | [1][2] |
| Appearance | Solid (form and color may vary based on purity) | |
| Melting Point | Data for the 5-nitro isomer is 219 °C; specific data for the 4-nitro isomer is not readily available. | [3] |
| Boiling Point | Predicted: 448.6±47.0 °C (for the 1-(4-nitrophenyl) isomer) | [4] |
| pKa (Predicted) | 3.42±0.10 (for the 1-(4-nitrophenyl) isomer) | [4] |
| Solubility | Benzimidazoles are generally soluble in polar organic solvents. Specific solubility data for 4-Nitro-1H-benzimidazole is limited, but related compounds show low solubility in chloroalkanes and variable solubility in solvents like toluene and nitrotoluene. | [5][6] |
| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | [1] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN2 | [1] |
Experimental Protocols
Synthesis of 4-Nitro-1H-benzimidazole
A common and effective method for the synthesis of 4-Nitro-1H-benzimidazole involves the condensation of 3-nitro-o-phenylenediamine (also known as 1,2-diamino-3-nitrobenzene) with formic acid. This reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.
Materials and Equipment:
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3-nitro-o-phenylenediamine
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Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10% w/v)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
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Beakers, graduated cylinders, and filtration apparatus
-
pH paper or meter
Procedure:
-
In a round-bottom flask, place 10 mmol of 3-nitro-o-phenylenediamine.
-
Add 20 mL of formic acid to the flask.
-
The mixture is heated under reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is carefully removed under reduced pressure.
-
The residue is then dissolved in a minimal amount of hot water and filtered to remove any insoluble impurities.
-
The filtrate is cooled and neutralized by the slow addition of a 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 4-Nitro-1H-benzimidazole.
-
Further purification can be achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: The ¹H NMR spectrum of benzimidazole derivatives typically shows a deshielded N-H proton signal as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[7] The aromatic protons will appear in the region of 7.0-8.5 ppm.[7] The specific chemical shifts and coupling constants will be indicative of the 4-nitro substitution pattern.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the seven carbon atoms. Aromatic carbons typically resonate between 110-150 ppm.[8][9] The carbon atom attached to the nitro group will be significantly deshielded.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The FTIR spectrum is expected to show characteristic absorption bands. For related nitrobenzimidazole compounds, these include:
3. UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Analysis: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm). The spectrum will show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic system.
Synthesis and Characterization Workflow
Biological Activity
Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[12][13] The introduction of a nitro group can significantly modulate this activity. While specific data for 4-Nitro-1H-benzimidazole is sparse, the broader classes of nitroimidazoles and benzimidazoles suggest several potential mechanisms of action.
Antimicrobial Activity: Nitroimidazole compounds often act as prodrugs that are activated under anaerobic conditions. The nitro group is reduced by microbial enzymes (e.g., nitroreductases) to form highly reactive nitroso and hydroxylamine radicals. These radicals can cause oxidative stress and damage critical biomolecules such as DNA, leading to cell death.[14] This mechanism is particularly effective against anaerobic bacteria and certain protozoa.
Anticancer Activity: The anticancer activity of benzimidazole derivatives has been attributed to several mechanisms.[15] These include:
-
Tubulin Polymerization Inhibition: Some benzimidazoles bind to β-tubulin, disrupting microtubule formation, which is essential for cell division, leading to mitotic arrest and apoptosis.
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase.[16]
-
DNA Intercalation: The planar aromatic structure of the benzimidazole ring can intercalate between DNA base pairs, interfering with DNA replication and transcription.
The nitro group on the benzimidazole ring can enhance these activities, potentially by increasing the molecule's ability to generate reactive oxygen species or by altering its binding affinity to biological targets.
Potential Mechanisms of Biological Action
Conclusion
4-Nitro-1H-benzimidazole is a compound of significant interest due to its structural relation to a class of highly bioactive molecules. While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, its properties and activities can be inferred from related compounds. The provided synthesis and characterization protocols offer a framework for its preparation and analysis in a laboratory setting. Further research into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential as a lead compound in drug discovery.
References
- 1. 4-Nitrobenzimidazole | C7H5N3O2 | CID 160949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-nitro-1H-benzimidazole - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-nitrophenyl)-1H-benzimidazole CAS#: 22492-14-4 [m.chemicalbook.com]
- 5. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
